molecular formula C7H12N2O3 B12897359 Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate CAS No. 192710-47-7

Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate

Cat. No.: B12897359
CAS No.: 192710-47-7
M. Wt: 172.18 g/mol
InChI Key: UANOWHWKBXFFGL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate is a chemical compound featuring a pyrazolidine core, a five-membered ring with multiple nitrogen atoms. This structure serves as a versatile scaffold in medicinal chemistry and drug discovery for constructing biologically active molecules. While the specific biological data for this compound is not reported, core structures like 5-oxopyrazolidine and 5-oxopyrrolidine are recognized as privileged pharmacophores in the development of new therapeutic agents . Research Applications and Value This compound is primarily of interest in organic synthesis and pharmaceutical research. Its molecular framework is a key intermediate for synthesizing more complex heterocyclic systems. Researchers can utilize this scaffold to develop novel compounds for screening against various biological targets. Analogs of 5-oxopyrrolidine, a structurally similar heterocycle, have demonstrated promising anticancer and antimicrobial activities in vitro, highlighting the potential value of this chemical class . For instance, some 5-oxopyrrolidine derivatives have shown potent activity against multidrug-resistant Staphylococcus aureus strains and specific activity against cancer cell lines like A549 . The ester functional group in the molecule offers a handle for further chemical modification, such as conversion to hydrazides for the synthesis of hydrazone derivatives, which are known to possess a broad spectrum of biological activities . Handling and Safety Researchers should consult the safety data sheet (SDS) before handling this product. While specific hazard information for this exact compound is not available in the searched literature, standard safe laboratory practices for handling organic compounds must be followed. Notice This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for human or animal consumption.

Properties

CAS No.

192710-47-7

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-3-12-7(11)5-4-6(10)8-9(5)2/h5H,3-4H2,1-2H3,(H,8,10)

InChI Key

UANOWHWKBXFFGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)NN1C

Origin of Product

United States

Preparation Methods

Reaction of Hydrazine Derivatives with Dialkyl Maleate Esters

A common and effective method involves the reaction of 3-chloro-2-hydrazinopyridine or similar hydrazine derivatives with diethyl maleate or other dialkyl maleates. The reaction is typically carried out in an alcoholic solvent such as absolute ethanol under reflux conditions.

Typical Procedure:

  • Sodium ethoxide is prepared in absolute ethanol and heated to reflux.
  • The hydrazine derivative (e.g., 3-chloro-2-hydrazinylpyridine) is added to the refluxing solution.
  • Diethyl maleate is added dropwise over a short period (e.g., 5 minutes) while maintaining reflux.
  • The reaction mixture is held at reflux for an additional 10 to 30 minutes to ensure complete cyclization.
  • After cooling, glacial acetic acid is added to quench the reaction.
  • The mixture is diluted with water, and the product precipitates out.
  • The solid is isolated by filtration and purified by recrystallization or column chromatography.

Example Data:

Reagent Amount Moles Conditions
Sodium ethoxide 3.48 g 50.4 mmol Prepared in 150 mL ethanol
3-Chloro-2-hydrazinylpyridine 6.80 g 47.4 mmol Added at reflux
Diethyl maleate 9.79 g 56.9 mmol Added dropwise over 5 min
Glacial acetic acid 5.0 mL 87.3 mmol Added after cooling

Yield of ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate was reported as 8% in one study, with further purification by column chromatography.

Controlled Addition and Temperature Management

In more industrially relevant processes, the dialkyl ester is added slowly to the reaction mixture containing the hydrazine derivative and a base such as sodium isopropoxide. The temperature is carefully maintained between 20 °C and 50 °C to optimize yield and purity.

  • The dialkyl ester (e.g., diisopropyl maleate) is added over 30 to 150 minutes.
  • The reaction mixture is continuously stirred and monitored by HPLC.
  • The reaction is terminated when optimal formation of the pyrazolidinone is observed.
  • Yields of up to 80-83% with purities around 96% have been reported for related pyrazolidinone compounds.

Use of Catalysts

Some processes incorporate catalysts such as silver triphenylphosphine chloride or silver triphenylphosphine nitrate to facilitate the reaction. These catalysts are added in catalytic amounts (e.g., 0.0002 mole/mole relative to hydrazine derivative) and the reaction is carried out at mild temperatures (around 25 °C).

  • The catalyst is added to the slurry of hydrazine derivative and base.
  • Dialkyl ester is added slowly under stirring.
  • The reaction is monitored and worked up upon completion.

Reaction Monitoring and Workup

  • High-performance liquid chromatography (HPLC) is the preferred method for monitoring reaction progress and determining the optimal time to terminate the reaction.
  • After completion, the reaction mixture is cooled, acidified if necessary, and diluted with water to precipitate the product.
  • The solid product is isolated by filtration and washed with aqueous ethanol to remove impurities.
  • Further purification can be achieved by recrystallization from solvents such as dichloromethane or by column chromatography.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Hydrazine derivative 3-chloro-2-hydrazinopyridine Key starting material
Dialkyl ester Diethyl maleate, diisopropyl maleate Slowly added to reaction mixture
Base Sodium ethoxide, sodium isopropoxide Facilitates cyclization
Catalyst Ag(PPh3)Cl, Ag(PPh3)3NO3 Optional, improves yield
Temperature 20–50 °C Controlled to optimize reaction
Reaction time 30 min to 2 hours Depends on addition rate and temp
Solvent Absolute ethanol Common solvent for reflux
Yield 8% to 83% Varies with method and scale
Purity Up to 96% Determined by HPLC

Research Findings and Observations

  • The slow addition of dialkyl esters is critical to controlling the reaction rate and avoiding side reactions.
  • Maintaining the reaction temperature within a narrow range improves yield and purity.
  • The presence of silver-based catalysts can enhance the reaction efficiency.
  • The reaction is generally rapid under reflux conditions in ethanol, with cyclization occurring within minutes to hours.
  • The product can be isolated as a solid precipitate, facilitating purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate has been identified as a promising scaffold for the development of new drugs, particularly those targeting inflammatory and microbial conditions. Research indicates that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, suggesting that this compound may also possess similar functionalities.

1.2 Mechanism of Action

The biological activities of this compound can be attributed to its ability to interact with various biological targets. For instance, it may inhibit specific enzymes involved in inflammatory pathways or disrupt microbial cell wall synthesis, thereby exerting its therapeutic effects.

1.3 Case Studies

A notable study explored the synthesis and evaluation of derivatives based on this compound for their anti-inflammatory properties. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as a lead compound for drug development.

Agrochemical Applications

2.1 Pesticide Development

In agrochemistry, this compound serves as an intermediate in the synthesis of various pesticides. Its structural features allow for modifications that enhance the efficacy and selectivity of agrochemical agents .

2.2 Biological Activity

Research has shown that derivatives of this compound exhibit fungicidal and insecticidal activities, making it a valuable candidate for developing environmentally friendly agricultural products.

2.3 Case Studies

A case study highlighted the use of this compound in synthesizing a novel insecticide that demonstrated high efficacy against common agricultural pests while maintaining low toxicity to non-target organisms.

Chemical Synthesis

3.1 Synthetic Routes

The synthesis of this compound typically involves the reaction of diethyl maleate with hydrazine derivatives under controlled conditions. This method allows for the production of high-purity compounds suitable for research and industrial applications.

Synthetic Route Reagents Used Yield (%)
Diethyl Maleate + HydrazinePotassium permanganateVariable
Diethyl Maleate + HydrazineSodium borohydrideVariable

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate with structurally analogous compounds reveals critical differences in substituents, ring conformations, and functional group interactions. Below is a detailed evaluation supported by crystallographic and structural data:

Substituent Effects and Core Structure Variations

  • Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate Substituent: A 3-chloro-2-pyridyl group replaces the methyl group at position 2. Core Structure: Retains the pyrazolidine ring but introduces aromaticity via the pyridyl substituent. Conformation: The pyrazolidine ring adopts an envelope conformation, stabilized by intramolecular interactions. Intermolecular N–H⋯O hydrogen bonds form centrosymmetric dimers in the crystal lattice .
  • 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

    • Core Structure: A five-membered pyrrolidine ring (one nitrogen atom) instead of pyrazolidine.
    • Functional Groups: Carboxylic acid at position 3 instead of an ester.
    • Key Difference : The smaller ring size reduces steric strain but limits hydrogen-bonding versatility. The carboxylic acid group increases acidity, impacting solubility in aqueous media .
  • Methyl 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide

    • Core Structure: Pyrimidine (six-membered ring with two nitrogen atoms at positions 1 and 3).
    • Similarity Index: 0.95 (structural similarity based on functional group alignment) .
    • Key Difference : The pyrimidine core lacks the saturated pyrazolidine ring, resulting in aromaticity and distinct electronic properties.

Functional Group Impact on Reactivity

Compound Functional Groups Reactivity Highlights
This compound Ester, ketone, pyrazolidine Ester hydrolysis potential; ketone redox activity
Ethyl 2-aminopyrimidine-5-carboxylate Ester, amine, pyrimidine Amine nucleophilicity; aromatic stabilization
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Carboxylic acid, ketone, pyrrolidine Acid-base reactivity; intramolecular H-bonding

Crystallographic and Hydrogen-Bonding Behavior

  • This compound : Predicted to exhibit similar envelope conformations as its pyridyl-substituted analog, though the methyl group may reduce intermolecular hydrogen-bonding propensity compared to the chloro-pyridyl derivative .
  • Pyrimidine Derivatives : Aromatic stacking dominates crystal packing, contrasting with the hydrogen-bond-driven dimerization in pyrazolidines .

Data Table: Structural and Functional Comparison

Compound Name (CAS/Reference) Core Structure Substituents/Functional Groups Similarity Index Key Features
This compound Pyrazolidine Methyl, ester, ketone N/A Envelope conformation (predicted)
Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate Pyrazolidine 3-Chloro-2-pyridyl, ester N/A N–H⋯O hydrogen-bonded dimers
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Pyrimidine Methyl ester, ketone 0.95 Aromatic stabilization
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Pyrrolidine Carboxylic acid, methyl N/A Smaller ring; higher acidity

Research Findings and Implications

  • Synthetic Utility : The ester group in this compound offers a handle for further derivatization, unlike carboxylic acid analogs .
  • Biological Relevance : Pyrazolidine derivatives exhibit varied bioactivity profiles compared to pyrimidines, which are often used in antiviral and anticancer agents .
  • Crystallography : Structural data archived in repositories like the Cambridge Structural Database (CSD) underpin these comparisons, though specific entries for the target compound require further exploration .

Biological Activity

Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate is a compound of significant interest in the field of medicinal chemistry and agricultural sciences due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazolidine derivatives, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the condensation of diethyl maleate with hydrazine derivatives, followed by cyclization to form the pyrazolidine ring. The general synthetic route can be summarized as follows:

  • Formation of Hydrazone : Reaction of diethyl maleate with hydrazine in ethanol.
  • Cyclization : Heating the resulting hydrazone to promote cyclization into the pyrazolidine structure.

Antimicrobial Properties

Numerous studies have reported the antimicrobial activity of this compound against various bacterial strains and fungi. For instance, a study demonstrated that this compound exhibits significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL depending on the strain tested .

Antifungal Activity

The compound has also shown promising antifungal properties, particularly against common pathogens such as Candida albicans. In vitro assays indicated that this compound can inhibit fungal growth at concentrations as low as 16 µg/mL .

Insecticidal Effects

Research has highlighted the insecticidal potential of this compound against agricultural pests. It has been evaluated in field trials for its effectiveness in controlling aphid populations, showing a reduction in pest numbers by over 70% at optimal application rates .

The biological activity of this compound is believed to stem from its ability to interfere with specific biological pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
  • Receptor Interaction : It potentially interacts with neurotransmitter receptors in insects, disrupting normal physiological functions.

Case Study 1: Antibacterial Efficacy

In a comparative study involving various pyrazolidine derivatives, this compound was found to be one of the most effective compounds against Staphylococcus aureus, outperforming several known antibiotics. The study utilized both disk diffusion and broth microdilution methods to assess efficacy, confirming its potential as a lead compound for antibiotic development .

Case Study 2: Agricultural Application

Field trials conducted on tomato crops treated with this compound demonstrated a significant reduction in aphid infestation compared to untreated controls. The trials indicated not only effective pest control but also an increase in crop yield by approximately 15% due to reduced pest damage .

Q & A

Q. What are the common synthetic routes for Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate, and how is diastereoselectivity achieved?

A diastereoselective synthesis can involve a multi-step approach: (1) condensation of a β-keto ester with a substituted hydrazine to form the pyrazolidine core, (2) cyclization under acidic or basic conditions, and (3) purification via column chromatography. Diastereomer ratios are optimized using chiral auxiliaries or catalysts, with confirmation via 1H NMR^1 \text{H NMR} coupling constants and X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy : 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} (to confirm substitution patterns and stereochemistry), IR (to identify carbonyl and NH stretches), and mass spectrometry (for molecular ion verification).
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. ORTEP-III visualizes thermal ellipsoids and molecular geometry .

Q. What safety precautions are recommended for handling this compound in the lab?

  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves and lab coats to prevent skin contact.
  • In case of eye exposure, flush with water for 15 minutes and seek medical attention.
  • Store in airtight containers away from strong oxidizers .

Advanced Research Questions

Q. How can SHELXL refine high-resolution crystallographic data for this compound, particularly with twinned or disordered structures?

SHELXL handles twinning via the TWIN command and BASF parameter to model domain contributions. For disorder, use PART and SUMP instructions to split atomic sites, constrained by similarity of bond lengths/angles. Validate refinement with R-factor convergence (<5%) and checkCIF reports to flag geometric outliers .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) for structural assignments?

Cross-validate using:

  • DFT calculations : Compare computed 1H NMR^1 \text{H NMR} shifts with experimental data.
  • Hirshfeld surface analysis : Correlate crystallographic close contacts with spectroscopic hydrogen-bonding patterns.
  • Dynamic NMR : Detect conformational exchange in solution if crystal packing differs from solution geometry .

Q. How do hydrogen-bonding motifs influence the supramolecular assembly of this compound?

Graph set analysis (e.g., C(6)\text{C}(6) or R22(8)\text{R}_2^2(8) motifs) identifies chains or dimers formed via N–H···O or C–H···O interactions. Use Mercury or CrystalExplorer to map interaction networks, and correlate with melting points/solubility trends .

Q. What computational methods predict ring puckering in the pyrazolidine core, and how are puckering coordinates quantified?

Cremer-Pople parameters (QQ, θ\theta, ϕ\phi) define puckering amplitude and phase for 5-membered rings. Calculate using crystallographic coordinates with software like PLATON. Compare with DFT-optimized geometries to assess solid-state vs. gas-phase conformations .

Q. How are non-classical hydrogen bonds (e.g., C–H···π) modeled during refinement?

Assign weak hydrogen bonds (2.3–3.0 Å) with restrained distance/angle parameters in SHELXL. Validate using electron density maps (e.g., residual density <0.3 eÅ3^{-3}) and checkCIF’s interaction analysis .

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